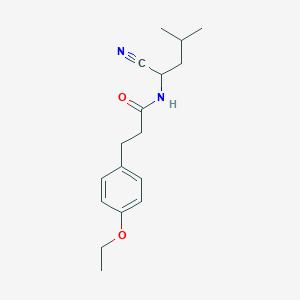
N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide, also known as CEMB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. CEMB is a synthetic cannabinoid that acts as a selective agonist for the CB2 receptor, which is primarily found in immune cells and peripheral tissues.
Aplicaciones Científicas De Investigación
N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide has been studied for its potential in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis. Additionally, this compound has been shown to have potential as an analgesic, with studies demonstrating its ability to reduce pain in animal models of neuropathic pain.
Mecanismo De Acción
N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide acts as a selective agonist for the CB2 receptor, which is primarily found in immune cells and peripheral tissues. Activation of the CB2 receptor has been shown to have anti-inflammatory and analgesic effects, making this compound a promising compound for research in these areas. Additionally, this compound has been shown to have a low affinity for the CB1 receptor, which is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to reduce oxidative stress and apoptosis in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide in lab experiments is its selectivity for the CB2 receptor, which allows for targeted research in the areas of anti-inflammatory and analgesic effects. Additionally, the synthesis method for this compound has been optimized to produce high yields and purity, making it a viable compound for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and dosing.
Direcciones Futuras
There are several future directions for research on N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide. One area of interest is its potential as a treatment for inflammatory diseases, such as arthritis and colitis. Additionally, further research is needed to determine the optimal dosing and administration of this compound for therapeutic use. Finally, research on the potential side effects and toxicity of this compound is needed to ensure its safety for use in humans.
Métodos De Síntesis
N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide is synthesized through a multistep process that involves the reaction of 4-ethoxybenzylamine with 3-methylbutyryl chloride to form 3-(4-ethoxyphenyl)propanenitrile. This intermediate is then reacted with 1-cyanopiperidine to form the final product, this compound. The synthesis method has been optimized to produce high yields and purity of this compound, making it a viable compound for research purposes.
Propiedades
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-21-16-8-5-14(6-9-16)7-10-17(20)19-15(12-18)11-13(2)3/h5-6,8-9,13,15H,4,7,10-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTXEIOGCGBTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(=O)NC(CC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
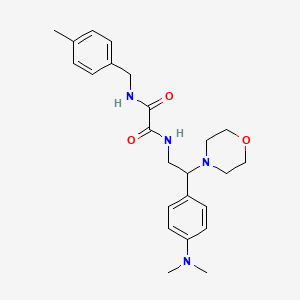
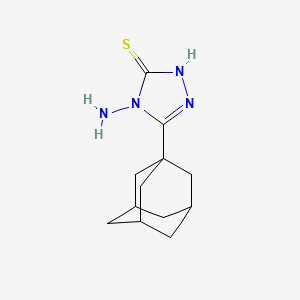
![Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2491334.png)
![1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2491335.png)

![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid](/img/structure/B2491342.png)
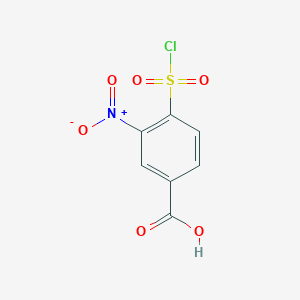
![2-[4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491344.png)
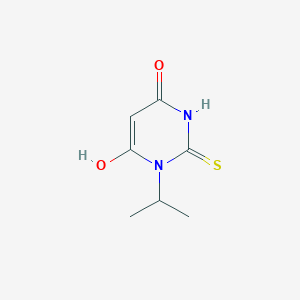
![3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2491347.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2491349.png)